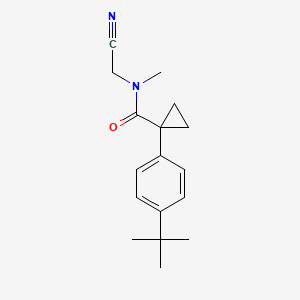
N'-(methylamino)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylamino)ethanimidamide hydrochloride, also known as A-317491, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the family of imidazolines and has been found to have significant effects on biological systems.
Mecanismo De Acción
The mechanism of action of N-(methylamino)ethanimidamide hydrochloride involves the selective inhibition of P2X3 receptors. These receptors are activated by ATP and are involved in the transmission of pain signals. By blocking these receptors, N-(methylamino)ethanimidamide hydrochloride reduces the transmission of pain signals, resulting in analgesic effects.
Biochemical and Physiological Effects
N-(methylamino)ethanimidamide hydrochloride has been shown to have significant effects on biological systems. In addition to its analgesic effects, it has also been found to have anti-inflammatory properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(methylamino)ethanimidamide hydrochloride has several advantages for use in lab experiments. It is a selective inhibitor of P2X3 receptors, making it a useful tool for studying the role of these receptors in biological systems. Additionally, it has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies.
However, there are also limitations associated with the use of N-(methylamino)ethanimidamide hydrochloride in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. Additionally, its selectivity for P2X3 receptors may limit its usefulness in studying other biological systems.
Direcciones Futuras
There are several future directions for research involving N-(methylamino)ethanimidamide hydrochloride. One area of interest is the development of more potent and selective inhibitors of P2X3 receptors. Additionally, there is a need for further research into the mechanisms of action of this compound, including its effects on other biological systems beyond pain and inflammation. Finally, the potential clinical applications of N-(methylamino)ethanimidamide hydrochloride for the treatment of chronic pain should be explored further, including the development of new formulations and delivery methods.
Conclusion
In conclusion, N-(methylamino)ethanimidamide hydrochloride is a promising compound that has significant potential for use in scientific research. Its ability to selectively block P2X3 receptors has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain. While there are limitations associated with its use in lab experiments, further research into the mechanisms of action and potential clinical applications of this compound is warranted.
Métodos De Síntesis
N-(methylamino)ethanimidamide hydrochloride can be synthesized through a multistep process that involves the reaction of 2-chloroethanamine with methyl isocyanate, followed by the addition of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(methylamino)ethanimidamide hydrochloride has been used in various scientific research studies due to its ability to selectively block P2X3 receptors. These receptors are found in sensory neurons and are involved in the transmission of pain signals. By blocking these receptors, N-(methylamino)ethanimidamide hydrochloride has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N'-(methylamino)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-3(4)6-5-2;/h5H,1-2H3,(H2,4,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMBMWMXIULOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC)/N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(methylamino)ethanimidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)

![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)



